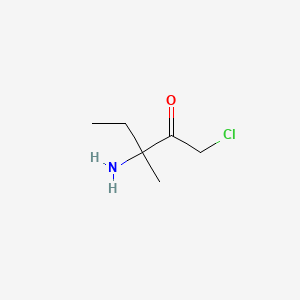![molecular formula C7H5BrN2S B3253678 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-81-4](/img/structure/B3253678.png)
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Übersicht
Beschreibung
4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is a compound used in organic electronics . It is used as a monomer for the synthesis of light-emitting and conducting polymers . It is also used in OLED/OFET/OPV materials .
Synthesis Analysis
The structure of the compound is established by means of elemental analysis, high-resolution mass spectrometry, 1H-, 13C-NMR, IR and UV spectroscopy, and mass spectrometry . The compound is synthesized by incorporating bromine atoms, which improves the electrical deficiency of bromobenzo-bis-thiadiazoles .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is analyzed using various density functional theoretical approaches . The optical spectra are dominated by low energy charge-transfer states .Chemical Reactions Analysis
The compound is used in the synthesis of new potent antibacterial and antifungal agents . It is also used in the synthesis of dyes, which are widely used to design effective photovoltaic materials .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.10 g/mol . It has a topological polar surface area of 54 Ų . It exhibits solvatochromism in the emission spectra characteristic of hybridization of local and charge transfer excited states .Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs) and Electroluminescent Materials
4-bromo-5-methylbenzo[c][1,2,5]thiadiazole (referred to as 4-Br-MBT) has been explored as an emitter in OLEDs. Researchers have synthesized derivatives containing methyl substitution on the benzothiadiazole core. These compounds exhibit promising green/yellowish green electroluminescence. Key findings include:
- Tunable Emission : The methylated dyes display shorter wavelength absorption and emission compared to non-methylated counterparts .
Photovoltaic Materials
While not directly studied for photovoltaic applications, brominated benzothiadiazoles serve as important precursors for designing effective photovoltaic dyes. Further exploration of 4-Br-MBT derivatives could reveal its potential in this field .
Anticancer Agents
Thiadiazole derivatives have been investigated for their anticancer properties. Although not specifically studied for 4-Br-MBT, related compounds exhibit promising effects. Further research could explore its potential as an anticancer agent .
Sensor Applications
Benzothiadiazoles have been explored as sensing materials due to their tunable properties. While specific studies on 4-Br-MBT sensors are scarce, its unique structure may offer sensing capabilities.
Wirkmechanismus
Target of Action
4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the aryl donor groups that constitute part of the hole orbital .
Mode of Action
The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .
Biochemical Pathways
The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties of the photocatalyst . These changes affect the photocatalytic applications of the compound, which have been researched for use in heterogeneous systems involving BTZ-containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Result of Action
The compound’s action results in systematic modifications to the photocatalyst’s optoelectronic and photophysical properties . These modifications enable the compound to be used in photovoltaics or as fluorescent sensors . The compound has also been researched for its potential use as a visible-light organophotocatalyst .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNQPXDNRZEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277845 | |
| Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole | |
CAS RN |
2255-81-4 | |
| Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




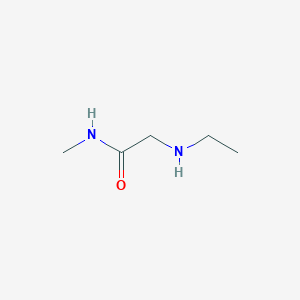
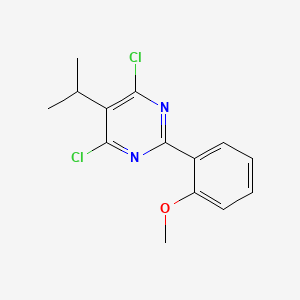
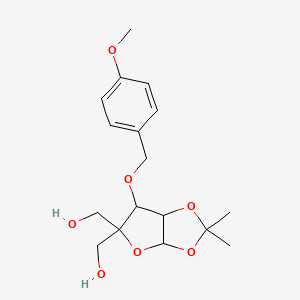
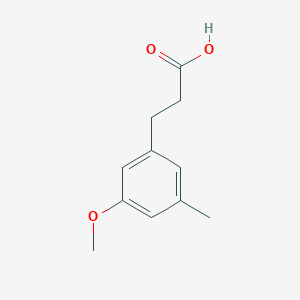
![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3253648.png)
![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)
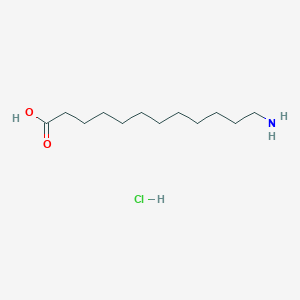
![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
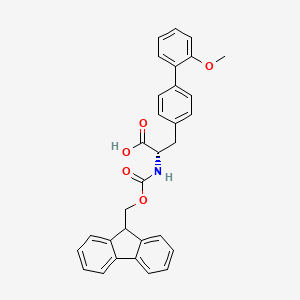

![4,5,6,7-Tetrahydro-2H-benzo[d]imidazole](/img/structure/B3253698.png)
![(3Ar,5R,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B3253700.png)
